

A Comparative Analysis of Gefarnate in Clinical Trials for Gastrointestinal Disorders

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Compound of Interest

Compound Name: Gefarnate

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Absence of a formal meta-analysis necessitates a review of individual clinical trials to assess the efficacy and safety of **Gefarnate** in treating gastrointestinal conditions, primarily chronic gastric ulcers and erosive gastritis. This guide synthesizes available data from comparative clinical studies, offering insights for researchers, scientists, and drug development professionals.

Gefarnate, a gastroprotective agent, has been evaluated in several clinical trials against placebo and other active treatments.^[1] Its mechanism of action involves enhancing the mucosal barrier of the gastrointestinal tract by stimulating the production of mucus and bicarbonate, and promoting the generation of prostaglandins, which aid in tissue repair and blood flow.^[1] While a comprehensive meta-analysis is not available, individual studies provide valuable data on its performance.

Performance Against Placebo in Chronic Gastric Ulcer

Early clinical trials established the superiority of **Gefarnate** over placebo in the treatment of chronic gastric ulcers. A long-term controlled trial involving 32 patients demonstrated a significantly higher rate of persistent ulcer healing in men treated with 600 mg of **Gefarnate** daily compared to a placebo group (10 out of 11 patients versus 4 out of 11, respectively).^[2] Another double-blind study with 45 out-patients reported a mean percentage reduction in ulcer size of 70.4% in the **Gefarnate** group (50 mg, four times daily for five weeks) compared to 27.8% in the placebo group, a statistically significant difference ($p < 0.05$).^[3] Notably, no

adverse reactions were reported in these studies, suggesting a favorable safety profile for **Gefarnate**.^[2]^[3]

Comparison with Active Treatments

More recent studies have compared **Gefarnate** with other gastroprotective agents, providing a clearer picture of its relative efficacy.

Gefarnate vs. Sucralfate for Chronic Erosive Gastritis

A multicenter, open-label, randomized trial in China compared **Gefarnate** (300 mg daily) with sucralfate (3 g daily) for six weeks in 253 patients with erosive gastritis and dyspeptic symptoms.^[4] **Gefarnate** demonstrated a statistically significant higher effective rate in both endoscopic score (72% vs. 40.1%, $P < 0.001$) and dyspeptic symptom release (67% vs. 39.3%, $P < 0.001$).^[4] Furthermore, **Gefarnate** was more effective in improving mucosal inflammation, with a significant increase in prostaglandins and a decrease in myeloperoxidase observed in the **Gefarnate** group.^[4]

Gefarnate vs. Lansoprazole for Aspirin-Induced Ulcer Prevention

In a prospective, multicenter, double-blind, randomized, active-controlled trial in Japan, the efficacy of Lansoprazole (15 mg daily) was compared with **Gefarnate** (50 mg twice daily) for preventing the recurrence of gastric or duodenal ulcers in patients on long-term low-dose aspirin therapy.^[5]^[6] The study, involving 461 patients, found Lansoprazole to be significantly superior. The cumulative incidence of ulcer recurrence at 361 days was 3.7% in the Lansoprazole group versus 31.7% in the **Gefarnate** group ($P < 0.001$).^[6] The hazard ratio for ulcer development was 0.099 in favor of Lansoprazole.^[6]

Quantitative Data Summary

Trial	Condition	Comparator	Gefarnate Efficacy	Comparator Efficacy	Key Findings
Truelove & Rocca, 1976[2]	Chronic Gastric Ulcer	Placebo	10/11 (90.9%) persistent healing in men	4/11 (36.4%) persistent healing in men	Gefarnate is a safe and effective treatment for chronic gastric ulcer in men.
Newcomb et al., 1976[3]	Chronic Gastric Ulcer	Placebo	70.4% mean reduction in ulcer size	27.8% mean reduction in ulcer size	Gefarnate significantly promotes the healing of gastric ulcers in ambulant patients.
Du et al., 2008[4]	Chronic Erosive Gastritis	Sucralfate	72% effective rate (endoscopic score)	40.1% effective rate (endoscopic score)	Gefarnate is superior to sucralfate in improving endoscopic and histological outcomes.
67% effective rate (symptom release)	39.3% effective rate (symptom release)				
NCT00762359[5][6]	Prevention of Aspirin-Induced Ulcer Recurrence	Lansoprazole	31.7% cumulative ulcer incidence at 361 days	3.7% cumulative ulcer incidence at 361 days	Lansoprazole is significantly more effective than Gefarnate in preventing ulcer

recurrence in
long-term
aspirin users.

Experimental Protocols

Gefarnate vs. Placebo for Chronic Gastric Ulcer (Truelove & Rocca, 1976)[2]

- Study Design: Long-term controlled therapeutic trial.
- Participants: 32 patients with chronic gastric ulcer.
- Intervention: **Gefarnate** (600 mg daily) or a dummy treatment.
- Duration: 1 year, with a follow-up of approximately 2.5 to 3.5 years.
- Assessment: Clinical course, and repeated radiological and endoscopic examinations at 3 months, 1 year, and during the follow-up period.

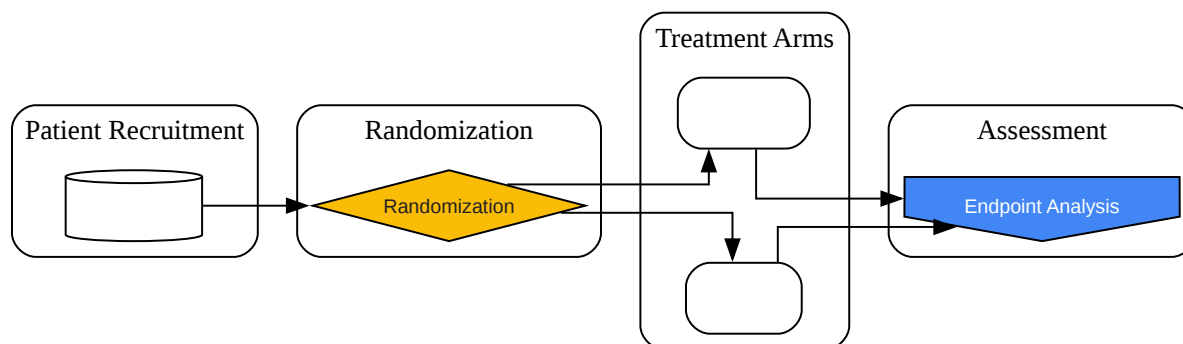
Gefarnate vs. Sucralfate for Chronic Erosive Gastritis (Du et al., 2008)[4]

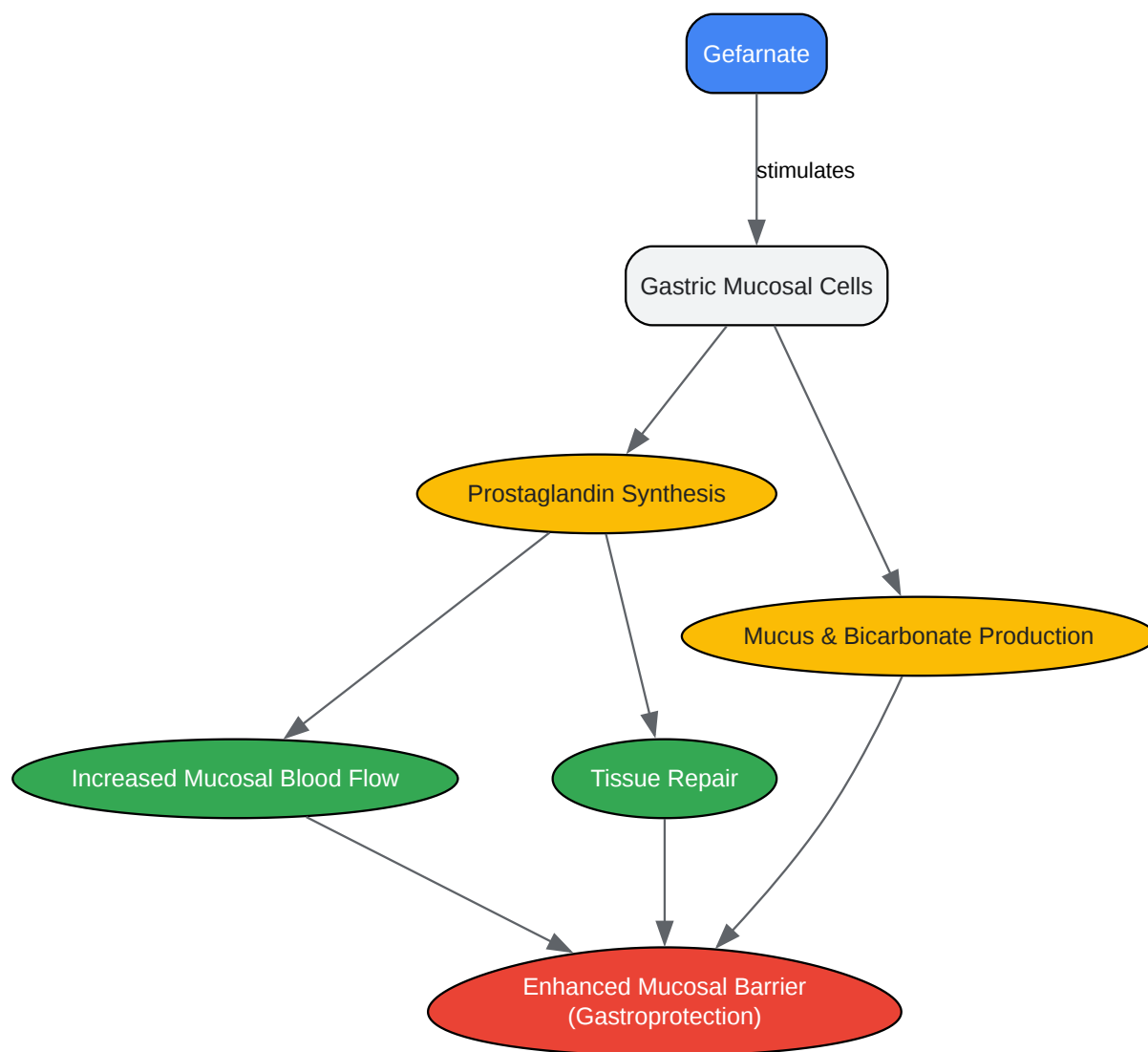
- Study Design: Multicenter, open, randomized trial.
- Participants: 253 patients with dyspepsia confirmed with erosive gastritis from six centers in China.
- Intervention: **Gefarnate** (300 mg daily) or sucralfate (3 g daily).
- Duration: Six weeks.
- Primary Endpoint: Effective rate of both treatments on endoscopic erosion at week six.
- Additional Assessments: Histological improvement (chronic and active inflammation), mucosal prostaglandin levels, and myeloperoxidase levels.

Gefarnate vs. Lansoprazole for Aspirin-Induced Ulcer Prevention (NCT00762359)[5][6]

- Study Design: Prospective, multicenter, double-blind, randomized, double-dummy, active-controlled trial.
- Participants: 461 Japanese patients with a history of gastric or duodenal ulcers requiring long-term low-dose aspirin therapy.
- Intervention: Lansoprazole (15 mg daily) or **Gefarnate** (50 mg twice daily).
- Duration: 12 months or longer, with a 6-month open-label Lansoprazole follow-up.
- Primary Endpoint: Development of gastric or duodenal ulcers.
- Assessment: Cumulative incidence of ulcers calculated by the Kaplan-Meier method at days 91, 181, and 361.

Visualizing Experimental Workflows





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